AG-494

Description

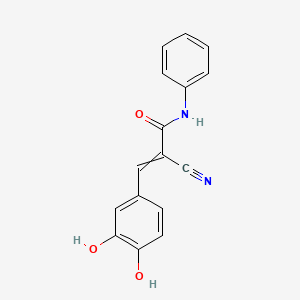

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide |

InChI |

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21) |

InChI Key |

HKHOVJYOELRGMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: AG-494 – Tyrphostin-Class EGFR Inhibition

[1]

Introduction: The Tyrphostin Legacy

AG-494 (Tyrphostin AG-494) represents a pivotal chapter in the evolution of tyrosine kinase inhibitors (TKIs). Belonging to the tyrphostin family—derived from "tyrosine phosphorylation inhibitor"—this compound utilizes a benzylidene malononitrile pharmacophore to interrogate the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

Unlike modern third-generation covalent inhibitors (e.g., osimertinib), AG-494 functions as a reversible, ATP-competitive inhibitor. While its clinical utility has been superseded, it remains a critical tool compound for dissecting the specific contributions of EGFR signaling to cell cycle progression, particularly the G1/S phase transition.

Chemical Identity:

Mechanism of Action: Molecular & Cellular Dynamics

The Primary Target: EGFR Kinase Domain

AG-494 targets the intracellular catalytic domain of EGFR (ErbB1). By mimicking the adenosine moiety of ATP, it occupies the nucleotide-binding cleft between the N-terminal and C-terminal lobes of the kinase. This steric occlusion prevents the transfer of the

Key Selectivity Profile: AG-494 exhibits a distinct selectivity profile, favoring EGFR over other receptor tyrosine kinases, though it lacks the absolute specificity of later quinazoline-based inhibitors (e.g., AG-1478).

| Target Kinase | IC50 (µM) | Mechanism Note |

| EGFR (ErbB1) | 0.7 – 1.1 | Primary target; blocks autophosphorylation.[3] |

| PDGFR | ~ 6.0 | Moderate cross-reactivity (6x less potent). |

| ErbB2 (HER2) | ~ 39.0 | Weak inhibition. |

| HER1-2 | ~ 45.0 | Weak inhibition.[3] |

| CDK2 | Indirect | Blocks activation (see Section 2.2). |

The "CDK2 Paradox" – Expert Insight

Critical Distinction: While AG-494 is an EGFR inhibitor, its cellular phenotype often diverges from pure EGFR blockade.

-

Standard EGFR Inhibition: Typically suppresses MAPK (ERK1/2) and PI3K/Akt phosphorylation immediately.

-

AG-494 Specificity: In certain cell lines (e.g., A549), AG-494 induces potent G1 cell cycle arrest without fully suppressing ERK phosphorylation, unlike its analog AG-1478.

-

Mechanism: Evidence suggests AG-494 acts on a molecular mechanism essential for CDK2 activation , potentially independent of immediate upstream EGFR kinase activity.[4] It can block CDK2 activation even when added 20 hours post-EGF stimulation, implying a direct interference with the cell cycle machinery or a late-stage signaling node.

Biological Impact: Downstream Consequences[5]

Cell Cycle Arrest (G1 Phase)

AG-494 is a potent inducer of G1 arrest. By preventing the activation of CDK2/Cyclin E complexes, it halts the cell cycle before DNA replication (S phase) begins. This is evidenced by:

-

Accumulation of cells in G0/G1 fraction (FACS analysis).

-

Inhibition of Retinoblastoma protein (Rb) phosphorylation.

Apoptosis Induction

Prolonged G1 arrest induced by AG-494 leads to apoptosis, particularly in non-small cell lung cancer (NSCLC) lines (e.g., A549). The apoptotic trigger is dose-dependent and correlates with the downregulation of Bcl-2 family anti-apoptotic proteins.

Visualization: Mechanism of Action

The following diagram illustrates the dual impact of AG-494 on the EGFR signaling cascade and its unique intersection with the Cell Cycle machinery.

Caption: AG-494 inhibits EGFR autophosphorylation via ATP competition and exerts a distinct, direct suppressive effect on CDK2 activation, leading to G1 arrest.

Experimental Framework

To generate robust data with AG-494, experimental conditions must account for its solubility and reversible binding kinetics.

Reconstitution & Handling

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Solubility: Soluble up to 25 mg/mL (approx. 89 mM).

-

Storage: -20°C, protected from light.

-

Precaution: Tyrphostins can be oxidation-sensitive. Use fresh aliquots to avoid degradation products that may alter IC50 values.

Protocol: In Vitro EGFR Kinase Assay (ELISA-Based)

Objective: Determine IC50 of AG-494 against purified EGFR kinase domain.

Reagents:

-

Substrate: Poly(Glu,Tyr) 4:1 (coated on microplate).

-

Kinase: Recombinant human EGFR intracellular domain.

-

ATP: 10 µM (Keep low to ensure sensitivity to ATP-competitive inhibitors).

-

Detection: HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20).

Workflow:

-

Coat Plate: Incubate Poly(Glu,Tyr) (20 µg/mL) in PBS overnight at 4°C. Wash 3x.

-

Inhibitor Prep: Prepare serial dilutions of AG-494 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1% BSA). Range: 0.01 µM to 100 µM.

-

Reaction Assembly:

-

Add 10 µL AG-494 dilution.

-

Add 20 µL EGFR Kinase (optimized unit concentration).

-

Incubate 10 min at RT (allows inhibitor binding).

-

Initiate with 20 µL ATP (Final conc: 10 µM).

-

-

Incubation: 30 minutes at 30°C.

-

Termination: Wash plate 3x with TBST.

-

Detection: Add HRP-anti-phosphotyrosine (1:5000). Incubate 1 hr. Wash 3x.

-

Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

-

Analysis: Plot OD450 vs. Log[AG-494]. Fit to sigmoidal dose-response curve to calculate IC50.

Protocol: Cellular Viability & Signaling (Western Blot)

Objective: Validate cellular permeability and downstream blockade.

Workflow:

-

Seeding: Seed A549 or A431 cells (EGFR high expressors) at 2x10^5 cells/well in 6-well plates.

-

Starvation: Serum-starve (0.1% FBS) for 24 hours to synchronize cell cycle and reduce basal phosphorylation.

-

Treatment:

-

Pre-treat with AG-494 (0, 1, 5, 10, 20 µM) for 2 hours.

-

Stimulate with EGF (50 ng/mL) for 15 minutes.

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

-

Western Blot Targets:

-

p-EGFR (Tyr1068): Direct target validation.

-

p-ERK1/2: Downstream signaling check.

-

Total EGFR / Total ERK: Loading controls.

-

Cleaved PARP: Apoptosis marker (if treating >24h).

-

Visualization: Experimental Workflow

Caption: Parallel workflows for validating AG-494 potency: biochemical IC50 determination (top) and cellular signaling blockade (bottom).

References

-

Osherov, N., et al. (1993).[4] Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins.[4] Journal of Biological Chemistry.[4] (Cited context: Biological activity and selectivity).

-

Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science. (Cited context: Tyrphostin mechanism).[3][2][5]

-

Via Medica Journals. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells.[2] Folia Histochemica et Cytobiologica.[2] Retrieved from [Link]

-

National Institutes of Health (PubMed). Tyrphostin AG 494 blocks Cdk2 activation.[4] Retrieved from [Link] (Search Term: AG 494 Cdk2 activation)

Sources

- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

AG-494: A Technical Guide to a Dual Inhibitor of EGFR and JAK/STAT Signaling

This guide provides an in-depth technical exploration of AG-494, a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a comprehensive understanding of AG-494's classification, mechanism of action, and practical applications in the laboratory. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: Situating AG-494 in the Tyrphostin Landscape

The tyrphostins are a broad class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs).[1][2][3] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

AG-494, also known as Tyrphostin AG 494, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Structurally, it is characterized by a 2-cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide backbone. While initially recognized for its effects on EGFR, subsequent research has revealed its significant inhibitory activity against the Janus kinase 2 (JAK2), positioning AG-494 as a valuable tool for dissecting and targeting multiple signaling cascades.

Core Mechanism of Action: A Tale of Two Pathways

AG-494 exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of target kinases. This competitive inhibition prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling. The dual-inhibitory nature of AG-494 against both EGFR and JAK2 makes it a versatile research tool.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane glycoprotein that, upon ligand binding, dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the phosphorylation of several intracellular substrates, initiating a cascade of events that ultimately promote cell proliferation and survival. AG-494 effectively blocks the autophosphorylation of EGFR, thereby attenuating these downstream signals.[4][5]

Interruption of the JAK/STAT Signaling Cascade

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine-mediated signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. AG-494 has been shown to inhibit JAK2, thereby blocking the phosphorylation and activation of downstream STATs, particularly STAT3.

Quantitative Data Presentation: A Comparative Look at Inhibitory Activity

The potency and selectivity of a kinase inhibitor are critical parameters for experimental design and interpretation. The following table summarizes the half-maximal inhibitory concentrations (IC50) of AG-494 against various kinases. It is important to note that these values can vary depending on the assay conditions (e.g., cell-free vs. cell-based, ATP concentration).

| Target Kinase | IC50 (μM) | Assay Type | Reference |

| EGFR | 0.7 | Cell-free | [4] |

| EGFR Autophosphorylation | 1.1 | Cell-free | [4][5] |

| ErbB2 (HER2) | 39 | Cell-free | [4][5] |

| PDGF-R | 6 | Cell-free | [4][5] |

| JAK2 | ~10 (for AG-490) | Not Specified | [6] |

| JAK3 | ~20 (for AG-490) | Not Specified | [6] |

| EGF-dependent DNA Synthesis | - | Cell-based | [4][5] |

| IL-2-induced Cell Proliferation | 25 (for AG-490) | Cell-based | [7] |

| IL-2-modulated STAT5a/5b Phosphorylation | 50-70 (for AG-490) | Cell-based | [7] |

Note: Data for JAK2 and JAK3 are for the closely related tyrphostin AG-490, which is structurally similar to AG-494 and often used as a reference for JAK inhibition.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for characterizing the effects of AG-494 in a laboratory setting. These are intended as a starting point, and optimization may be required based on the specific cell lines and reagents used.

In Vitro Kinase Assay (EGFR and JAK2)

This protocol provides a general framework for measuring the direct inhibitory effect of AG-494 on kinase activity in a cell-free system.

Materials:

-

Recombinant human EGFR or JAK2 kinase

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for general tyrosine kinases)

-

ATP

-

AG-494 (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates

-

Plate reader capable of detecting luminescence or fluorescence

Procedure:

-

Prepare Reagents: Dilute the kinase, substrate, and ATP to their final working concentrations in kinase assay buffer. Prepare a serial dilution of AG-494 in DMSO, and then dilute further in kinase assay buffer.

-

Kinase Reaction: To each well of a 96-well plate, add the kinase and varying concentrations of AG-494 (or DMSO as a vehicle control).

-

Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution containing EDTA).

-

Signal Detection: Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

-

Data Analysis: Plot the kinase activity against the log concentration of AG-494 and determine the IC50 value using non-linear regression analysis.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., A549, DU145)

-

Complete cell culture medium

-

AG-494 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of AG-494 (and a DMSO vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins (p-EGFR, p-STAT3)

This technique allows for the detection of specific phosphorylated proteins, providing a direct measure of kinase inhibition within the cell.

Materials:

-

Cells of interest

-

AG-494

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with AG-494 for the desired time. For growth factor-stimulated pathways, serum-starve the cells and then stimulate with the appropriate ligand (e.g., EGF) with or without AG-494 pre-treatment. Lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: To analyze total protein levels or a loading control, the membrane can be stripped and reprobed with the respective antibodies.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Field-Proven Insights and Considerations

-

Selectivity and Off-Target Effects: While AG-494 is a potent inhibitor of EGFR, its activity against JAK2 and other kinases like PDGF-R should be considered when interpreting results.[4][5] For experiments aiming to exclusively study EGFR inhibition, more selective inhibitors like AG-1478 may be more appropriate.[2] Conversely, its broader specificity can be advantageous when studying pathways with known crosstalk.

-

Cell-Based vs. Cell-Free Assays: The IC50 values of tyrphostins can be significantly higher in cell-based assays compared to cell-free assays. This is often attributed to the high intracellular ATP concentrations, which can outcompete the inhibitor for binding to the kinase.

-

AG-490 as a Surrogate for JAK Inhibition: Much of the specific research on tyrphostin-mediated JAK inhibition has been conducted with AG-490. Due to its structural and functional similarity, data from AG-490 studies can often provide valuable insights into the expected effects of AG-494 on the JAK/STAT pathway.[6][7]

Conclusion

AG-494 is a valuable and multifaceted research tool for scientists in both academic and industrial settings. Its dual inhibitory action against both the EGFR and JAK/STAT signaling pathways provides a unique opportunity to investigate the complex interplay of these critical cellular signaling networks. By understanding its classification, mechanism of action, and the nuances of its application in various experimental settings, researchers can leverage AG-494 to advance our understanding of cellular biology and contribute to the development of novel therapeutic strategies.

References

-

AG-494. PCR Society. [Link]

-

Bojko, A., Reich, A., & Cislo, M. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 50(2), 186–195. [Link]

-

AG-494. Cambridge Bioscience. [Link]

-

Osherov, N., & Levitzki, A. (1997). Tyrphostin AG 494 blocks Cdk2 activation. FEBS letters, 410(2-3), 187–190. [Link]

-

IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

-

AG-494 | EGFR inhibitor | Buy from Supplier AdooQ®. Adooq.com. [Link]

-

Osherov, N., & Levitzki, A. (1997). Tyrphostin AG 494 blocks Cdk2 activation. The Hebrew University of Jerusalem. [Link]

-

Tyrphostin AG494 blocks Cdk2 activation. CORE. [Link]

-

Bojko, A., Reich, A., & Cislo, M. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195. [Link]

-

The EGFR/STAT3 pathway was analyzed using western blot after treating... ResearchGate. [Link]

-

Sen, M., Thomas, S. M., Kim, S., Sauter, W., Watkins, S., & Grandis, J. R. (2012). TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER. Journal of Biological Chemistry, 287(47), 39714-39724. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]

-

A Phase 2b Study of ABT-494, a Selective JAK1 Inhibitor, in Patients With Rheumatoid Arthritis and an Inadequate Response to Anti-TNF Therapy. ResearchGate. [Link]

-

Western blot analysis of epidermal growth factor receptor (EGFR)... ResearchGate. [Link]

-

Smit, J. H., de Witte, C. J., Brandsma, D. E., Schalm, S., Westheim, A. J., van der Woude, F. J., ... & Uitdehaag, B. M. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell chemical biology, 29(9), 1435-1447. [Link]

-

MTT (Assay protocol). protocols.io. [Link]

-

Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

-

Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget. [Link]

-

RECENT FDA-APPROVED KINASE INHIBITORS FOR CANCER THERAPY IN 2025: A COMPREHENSIVE REVIEW AND PERSPECTIVES. EXCLI Journal. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

ipsogen® JAK2 RGQ PCR Kit Instructions for Use (Handbook). QIAGEN. [Link]

-

Lieder, A., Schneider, B., Eirefelt, S., & Friebe, A. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific reports, 9(1), 1-11. [Link]

Sources

- 1. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AG-494 | PCR Society [pcrsociety.org]

- 6. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 7. apexbt.com [apexbt.com]

Technical Guide: Structural & Functional Analysis of AG-494 vs. AG-1478 EGFR Inhibitors

Executive Summary

This guide provides a high-resolution technical comparison between AG-494 and AG-1478 , two distinct classes of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While both compounds originated from the "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) discovery program, they represent a critical evolutionary leap in medicinal chemistry:

-

AG-494 represents the first-generation benzylidenemalononitrile scaffold, characterized by moderate potency (µM range) and lower selectivity.

-

AG-1478 represents the second-generation quinazoline scaffold, offering nanomolar (nM) potency and high specificity, serving as the direct structural precursor to clinical drugs like Gefitinib and Erlotinib.

This document analyzes the chemical causality behind their performance differences, provides validated experimental protocols, and maps their impact on signal transduction.

Part 1: Chemical Structure & Pharmacophore Analysis

The dramatic difference in biological activity between these two compounds is dictated by their core scaffolds and how they occupy the ATP-binding pocket of the EGFR kinase domain.

AG-494: The Benzylidenemalononitrile Prototype

-

Core Scaffold: Tyrphostin (Benzylidenemalononitrile/Cinnamamide derivative).

-

Key Structural Features:

-

Catechol Moiety: A 3,4-dihydroxyphenyl ring. The hydroxyl groups are essential for hydrogen bonding but are metabolic liabilities (rapid glucuronidation).

-

Electron Withdrawing Group: A cyano group (

-CN) adjacent to the amide. This increases the acidity of the amide proton and creates a dipole for interaction. -

Binding Mode: It functions as a competitive inhibitor with respect to the substrate (tyrosine) or ATP (depending on the specific tyrphostin variant), but AG-494 is generally considered ATP-competitive with lower affinity. It lacks the fused ring system necessary to perfectly mimic the adenine ring of ATP.

-

AG-1478: The Quinazoline Optimization

-

Core Scaffold: 4-anilinoquinazoline.

-

Key Structural Features:

-

Quinazoline Ring: This fused bicyclic system is a bioisostere of the adenine ring of ATP. It fits deeply into the hydrophobic cleft of the kinase domain, forming critical hydrogen bonds with the hinge region (Met793).

-

3-Chloroaniline: The hydrophobic phenyl ring extends into the hydrophobic pocket II, stabilizing the inactive conformation or locking the active site.

-

6,7-Dimethoxy Groups: These electron-donating groups improve solubility and can interact with solvent-front residues.

-

Binding Mode: A potent, reversible, ATP-competitive inhibitor. It does not possess the acrylamide "warhead" found in irreversible inhibitors (e.g., Afatinib), meaning it does not covalently modify Cys797.

-

Comparative Cheminformatics Table

| Feature | AG-494 | AG-1478 |

| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |

| CAS Number | 133550-35-3 | 153436-53-4 |

| Molecular Formula | C₁₆H₁₂N₂O₃ | C₁₆H₁₄ClN₃O₂ |

| Molecular Weight | 280.28 g/mol | 315.75 g/mol |

| Class | Tyrphostin (Cinnamamide) | Tyrphostin (Quinazoline) |

| EGFR IC₅₀ (Cell-free) | ~0.7 - 1.2 µM | ~3.0 nM |

| Selectivity Profile | Low (Cross-reacts with Cdk2, PDGFR) | High (Specific to EGFR/ErbB1) |

| Solubility | DMSO (High), Ethanol (Low) | DMSO (High), Ethanol (Low) |

Part 2: Mechanism of Action & Signaling Pathway

Mechanistic Divergence

The shift from AG-494 to AG-1478 illustrates the "lock-and-key" principle.

-

AG-494 binds loosely. Its planar structure allows it to slide into the ATP pocket, but it lacks the steric bulk to exclude ATP effectively at physiological concentrations (mM levels of ATP).

-

AG-1478 binds tightly. The quinazoline nitrogen (N1) accepts a hydrogen bond from the backbone NH of Met793 (hinge region). This specific interaction anchors the molecule, resulting in a 1000-fold increase in potency.

Signaling Pathway Visualization

The following diagram maps the EGFR signaling cascade and identifies the precise inhibition point for both compounds.

Caption: EGFR signaling cascade showing the ATP-competitive inhibition by AG-494 and AG-1478.[1] Note the higher potency blockade by AG-1478.[1][2]

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Preparation of Stock Solutions

Critical Insight: Both compounds are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in IC50 determination.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

-

Concentration: Prepare a 10 mM master stock.

-

AG-1478 (MW 315.75):[3] Dissolve 3.16 mg in 1.0 mL DMSO.

-

AG-494 (MW 280.28): Dissolve 2.80 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Verification: Before use, centrifuge stock at 10,000 x g for 1 min to ensure no precipitate exists.

Protocol B: In Vitro EGFR Kinase Assay (ELISA-based)

This assay quantifies the inhibition of EGFR autophosphorylation.

Materials:

-

A431 cell lysate (high EGFR expression) or Recombinant EGFR kinase domain.

-

Poly(Glu,Tyr) 4:1 substrate coated plates.

-

Anti-phosphotyrosine antibody (HRP-conjugated).

Workflow:

-

Inhibitor Dilution: Prepare serial dilutions of AG-1478 (0.1 nM to 100 nM) and AG-494 (0.1 µM to 100 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1% BSA).

-

Note the 1000x concentration range difference.

-

-

Reaction Assembly:

-

Add 50 µL of Inhibitor solution to wells.

-

Add 50 µL of EGFR enzyme/lysate.

-

Incubate 15 min at Room Temp (RT) to allow inhibitor binding (Pre-equilibrium).

-

-

Initiation: Add 50 µL of ATP solution (Final concentration: 10 µM).

-

Scientific Control: Include a "No ATP" blank and a "DMSO only" (100% activity) control.

-

-

Reaction: Incubate 30 min at 30°C.

-

Termination: Wash plate 3x with TBST.

-

Detection: Add Anti-phosphotyrosine-HRP (1:5000). Incubate 1 hr. Wash 3x. Add TMB substrate and read OD450.

Data Analysis: Plot OD450 vs. Log[Inhibitor]. Fit to a non-linear regression (Sigmoidal dose-response) to calculate IC50.

-

Validation Criteria: Z-factor > 0.5; AG-1478 IC50 must fall between 1–10 nM.

Protocol C: Cellular Autophosphorylation Assay (Western Blot)

To verify membrane permeability and cellular activity.

Workflow Diagram:

Caption: Workflow for assessing cellular EGFR inhibition. EGF stimulation is the critical trigger.[4]

-

Starvation: Serum-starve A431 cells overnight to reduce basal phosphorylation.

-

Treatment: Treat with AG-1478 (100 nM) or AG-494 (50 µM) for 2 hours.

-

Stimulation: Pulse with EGF (50 ng/mL) for 15 minutes.

-

Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na₃VO₄).

-

Readout: Western blot for pEGFR (Tyr1068) vs. Total EGFR .

-

Expected Result: AG-1478 should abolish pEGFR signal at 100 nM. AG-494 requires significantly higher doses (~50 µM) for similar suppression.

-

References

-

Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.

-

Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047–1053.[5]

-

Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research, 56(17), 3859–3861.

-

Selleck Chemicals. AG-1478 Product Datasheet and Biological Activity.

-

Cayman Chemical. AG-494 Product Information and Physical Properties.

Sources

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

The Duality of Inhibition: A Technical Guide to Reversible vs. Irreversible EGFR Inhibitors with a Focus on AG-494

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone of targeted oncology therapy. The strategic inhibition of its tyrosine kinase activity has yielded significant clinical benefits, primarily driven by the development of small molecule inhibitors. These inhibitors are broadly classified based on their mechanism of action: reversible and irreversible. This in-depth technical guide provides a comprehensive exploration of these two classes of inhibitors, dissecting their distinct molecular interactions, kinetic profiles, and the consequential implications for drug efficacy, resistance, and safety. We will utilize the tyrphostin AG-494 as a case study for reversible inhibition, contrasting its properties with well-established irreversible inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of EGFR inhibition to inform their research and development endeavors.

The Epidermal Growth Factor Receptor: A Prime Oncogenic Driver

The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a frequent event in various human cancers, making it a highly validated therapeutic target.[3]

The Core Dichotomy: Reversible vs. Irreversible Inhibition

The fundamental difference between reversible and irreversible EGFR inhibitors lies in the nature of their interaction with the EGFR kinase domain.

Reversible EGFR Inhibitors: A Transient Interaction

Reversible inhibitors, such as the first-generation compounds gefitinib and erlotinib, and the focus of this guide, AG-494, bind to the ATP-binding site of the EGFR kinase domain through non-covalent interactions.[3] These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are transient. The inhibitor can freely associate and dissociate from the enzyme, and the duration of its inhibitory effect is dependent on its concentration in the vicinity of the target.

AG-494: A Case Study in Reversible Inhibition

AG-494, a member of the tyrphostin family, is a potent and selective reversible inhibitor of EGFR tyrosine kinase.[4] It competes with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. While initially identified as an EGFR inhibitor, further studies have revealed that AG-494 also inhibits other kinases, such as ErbB2 and PDGF-R, and can block the activation of Cdk2, a key regulator of the cell cycle.[5] This broader kinase profile highlights an important consideration in drug development: the selectivity of reversible inhibitors.

Irreversible EGFR Inhibitors: A Lasting Bond

In contrast, irreversible EGFR inhibitors, including the second-generation afatinib and third-generation osimertinib, form a stable, covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of EGFR.[6][7] This covalent modification permanently inactivates the enzyme. The restoration of EGFR signaling is not dependent on the inhibitor's concentration but rather on the synthesis of new EGFR protein.

This irreversible mechanism offers several potential advantages, including prolonged target inhibition and efficacy against certain resistance mutations, such as the T790M "gatekeeper" mutation, which can hinder the binding of reversible inhibitors.[8][9]

Mechanistic Insights and Comparative Analysis

A deeper understanding of the molecular interactions and kinetic properties of these inhibitor classes is crucial for rational drug design and predicting clinical outcomes.

Binding Kinetics and Affinity

-

Reversible Inhibitors: The potency of reversible inhibitors is typically characterized by their equilibrium dissociation constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Ki value indicates a higher binding affinity. The kinetics of binding are defined by the association rate constant (kon) and the dissociation rate constant (koff).

-

Irreversible Inhibitors: The potency of irreversible inhibitors is described by a two-step process: an initial non-covalent binding event (characterized by Ki) followed by the formation of a covalent bond (characterized by the rate of inactivation, kinact). The overall efficiency of an irreversible inhibitor is often expressed as the ratio kinact/Ki.[10]

Data Presentation: Comparative Inhibitor Properties

| Inhibitor Class | Example(s) | Binding Mechanism | Key Kinetic Parameters | Duration of Action |

| Reversible | AG-494, Gefitinib, Erlotinib | Non-covalent | Ki, kon, koff | Dependent on drug concentration |

| Irreversible | Afatinib, Osimertinib | Covalent | Ki, kinact | Dependent on protein turnover |

Experimental Protocols for Characterizing EGFR Inhibitors

The differentiation and characterization of reversible and irreversible EGFR inhibitors rely on a suite of biochemical and cell-based assays.

In Vitro EGFR Kinase Assay

This assay directly measures the enzymatic activity of purified EGFR kinase in the presence of an inhibitor.

Methodology:

-

Reagents: Purified recombinant EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and the test inhibitor.

-

Procedure: a. Prepare a reaction mixture containing the EGFR enzyme and the substrate in the kinase assay buffer. b. Add varying concentrations of the test inhibitor (and a vehicle control). c. Initiate the kinase reaction by adding a defined concentration of ATP (often radiolabeled, e.g., [γ-32P]ATP). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value. For a more detailed kinetic analysis, vary both substrate and inhibitor concentrations to determine the Ki for reversible inhibitors or kinact/Ki for irreversible inhibitors.

Mass Spectrometry for Covalent Binding Confirmation

Mass spectrometry is a definitive method to confirm the covalent modification of EGFR by an irreversible inhibitor.

Methodology:

-

Incubation: Incubate purified EGFR protein with the irreversible inhibitor.

-

Digestion: Digest the protein-inhibitor complex into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the peptide containing the Cys797 residue and look for a mass shift corresponding to the molecular weight of the inhibitor. This confirms the covalent adduction.[11][12]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of EGFR inhibitors.

This assay measures the level of EGFR autophosphorylation in cells.

Methodology:

-

Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431, H1975).

-

Treatment: Treat the cells with varying concentrations of the inhibitor for a defined period.

-

Lysis: Lyse the cells to extract proteins.

-

Western Blotting or ELISA: Quantify the levels of phosphorylated EGFR (pEGFR) and total EGFR using specific antibodies.

-

Data Analysis: Normalize the pEGFR signal to the total EGFR signal and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a range of inhibitor concentrations for an extended period (e.g., 72 hours).

-

Reagent Addition: Add MTT or XTT reagent to the wells. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanisms and Pathways

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade.

Inhibitor Binding Mechanisms

Sources

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. mdpi.com [mdpi.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The EGFR T790M mutation in acquired resistance to an irreversible second-generation EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biokin.com [biokin.com]

- 11. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 12. researchgate.net [researchgate.net]

- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

AG-494 target specificity JAK2 and PDGFR

An In-Depth Technical Guide to the Target Specificity of AG-494: A Critical Evaluation for Researchers

Abstract

AG-494, a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors, has been a fixture in cell signaling research for decades. Initially characterized for its inhibitory action against the Epidermal Growth Factor Receptor (EGFR), its application has since expanded, with numerous studies employing it as a tool to investigate the Janus Kinase 2 (JAK2) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. This guide deviates from a simple recitation of facts to provide a critical, in-depth analysis of AG-494's target specificity. We will deconstruct the available biochemical data, address critical discrepancies in the literature regarding its potency against JAK2, and provide field-proven experimental protocols to empower researchers to validate its activity within their own experimental systems. The central thesis is that while AG-494 is a useful tool, its utility is contingent upon a nuanced understanding of its multi-kinase inhibitory profile.

The Tyrphostin AG-494: A Historical and Molecular Overview

AG-494 (Tyrphostin B48) belongs to a broad class of compounds developed to compete with ATP at the catalytic site of protein tyrosine kinases (PTKs)[1]. Like its close analog AG-490, it was an early tool in the quest to pharmacologically dissect complex signaling networks. While initially identified as a potent inhibitor of EGFR autophosphorylation, subsequent research and broader profiling have revealed a more complex picture, showing activity against a range of other kinases[2][3]. This guide focuses specifically on its activity against two therapeutically critical tyrosine kinases: JAK2 and PDGFR. Understanding the nuances of this activity is paramount for the rigorous design and interpretation of experiments.

The Janus Kinase 2 (JAK2) Signaling Pathway

The JAK2 pathway is a cornerstone of hematopoietic cell development and immune response. It is the primary signal transducer for a host of cytokine receptors, including those for erythropoietin (EPO), thrombopoietin (TPO), and various interleukins. The canonical pathway is elegant in its directness:

-

Ligand Binding: A cytokine binds to its specific cell surface receptor, inducing receptor dimerization.

-

JAK2 Trans-activation: This dimerization brings two receptor-associated JAK2 molecules into close proximity, allowing them to phosphorylate and activate each other (trans-activation).

-

STAT Recruitment and Phosphorylation: The activated JAK2 kinases then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by JAK2, causing them to detach, dimerize, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.

Dysregulation of this pathway, particularly through activating mutations like JAK2 V617F, is a key driver of myeloproliferative neoplasms (MPNs)[4].

The Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

The PDGFR pathway is a central regulator of cell growth, proliferation, and migration, particularly in cells of mesenchymal origin. Its aberrant activation is implicated in numerous cancers and fibrotic diseases[5].

-

Ligand Binding: Dimeric PDGF ligands (e.g., PDGF-AA, -BB, -AB) bind to the extracellular domains of PDGFR-α or PDGFR-β.

-

Receptor Dimerization and Autophosphorylation: Ligand binding induces the formation of receptor homo- or heterodimers, activating their intrinsic tyrosine kinase domains and leading to extensive autophosphorylation in the cytoplasmic region.

-

Downstream Effector Recruitment: The newly created phosphotyrosine residues serve as docking sites for a multitude of signaling proteins containing Src Homology 2 (SH2) domains.

-

Signal Propagation: Key recruited effectors include:

-

Phosphoinositide 3-kinase (PI3K): Activates the Akt/mTOR pathway, promoting cell survival and growth.

-

Phospholipase C-gamma (PLCγ): Leads to calcium mobilization and Protein Kinase C (PKC) activation.

-

Grb2/Sos complex: Activates the Ras/MAPK cascade (Raf-MEK-ERK), driving cell proliferation.

-

Deconstructing the Target Specificity Profile of AG-494

A precise understanding of a kinase inhibitor's potency (typically measured as the half-maximal inhibitory concentration, IC50) against a panel of targets is non-negotiable for interpreting experimental results. AG-494 is a multi-kinase inhibitor, and using it as a "specific" inhibitor for any single target without acknowledging its other activities is a significant experimental flaw.

| Kinase Target | Reported IC50 (Biochemical Assay) | Reference(s) |

| EGFR | ~0.7 - 1.2 µM | [3][4] |

| PDGFR | 6 µM | [4] |

| ErbB2 (HER2) | ~39 - 42 µM | [4] |

| JAK2 | Conflicting Data (see discussion) | [6][7][8] |

| Table 1: Published biochemical IC50 values for AG-494 and its close analog, AG-490, against various tyrosine kinases. Note the micromolar potency across multiple targets. |

The Critical Case of JAK2 Inhibition: A Tale of Conflicting Data

The central complexity in defining AG-494's profile lies with JAK2. While AG-494 and its analog AG-490 have been widely used in publications as JAK2 inhibitors, the primary biochemical evidence is contested.

-

The Prevailing View: Several sources, including vendor datasheets and studies focusing on cellular effects, describe AG-490 as a JAK2 inhibitor, with some reporting a biochemical IC50 value of approximately 10 µM[7][8]. Based on structural similarity, this activity is often extrapolated to AG-494.

-

Contradictory Evidence: A crucial 2011 study presented at the American Society of Hematology meeting directly challenged this view[6]. In rigorous, head-to-head enzymatic assays, AG-490 was found to be inactive against JAK1, JAK2, JAK3, and TYK2, with an IC50 >125 µM for JAK2[6]. In a broad kinase binding screen of 441 kinases, the same study found that 25 µM of AG-490 showed significant binding to PDGFRA and PDGFRB, but not to any JAK family members[6].

Expert Interpretation: This discrepancy is profound. It suggests that many of the cellular effects attributed to direct JAK2 inhibition by AG-490/AG-494 may, in fact, be due to inhibition of other kinases (like PDGFR) or other off-target effects. The compound is cell-active, but its primary intracellular target may not be what has been historically assumed. This underscores a critical principle: cellular activity does not equal direct, potent enzymatic inhibition. Researchers must independently validate the mechanism of action in their system of interest.

Methodologies for Self-Validating Kinase Inhibition Studies

To use a tool compound like AG-494 responsibly, a multi-step validation process is required. This workflow moves from broad screening to direct biochemical confirmation and finally to proof of target engagement in a relevant cellular context.

Protocol 1: In Vitro Biochemical IC50 Determination

Causality: This experiment is the definitive test to determine if AG-494 directly inhibits the enzymatic activity of purified JAK2 or PDGFR kinase in a cell-free system. It establishes the intrinsic potency (IC50) of the compound against the kinase itself, independent of cellular factors like membrane permeability or intracellular ATP concentration.

Methodology: Luminescent ADP Detection Assay (e.g., ADP-Glo™)

This robust, non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Reagent Preparation:

-

Prepare a serial dilution of AG-494 in DMSO, then dilute further into kinase reaction buffer. A typical final concentration range would be 100 µM down to 1 nM. Include a DMSO-only vehicle control.

-

Prepare a solution containing the purified, active kinase (e.g., recombinant human JAK2).

-

Prepare a solution containing the specific peptide substrate for the kinase and ATP at a defined concentration (e.g., at the known Km for ATP, or a physiological concentration of 1 mM).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the AG-494 dilution or vehicle control.

-

Add 2.5 µL of the kinase/substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Generation & Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into a luminescent signal via coupled enzymatic reactions. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

-

Plot the percent inhibition versus the log of the AG-494 concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

Protocol 2: Cell-Based Target Engagement Assay

Causality: This experiment validates the biochemical findings in a physiological context. It answers the critical question: can AG-494 enter a living cell and inhibit the target kinase, which is competing with high intracellular concentrations of ATP (~1-10 mM)? We measure inhibition by proxy, by quantifying the phosphorylation of a direct downstream substrate.

Methodology: Western Blot for Substrate Phosphorylation

-

Cell Culture and Stimulation:

-

Culture an appropriate cell line (e.g., HEL cells with endogenous JAK2 V617F activity, or PDGF-stimulated NIH-3T3 fibroblasts).

-

Starve cells of serum for several hours if using an acute stimulation model.

-

Pre-treat cells with various concentrations of AG-494 (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 1-2 hours.

-

If required, stimulate the pathway (e.g., add PDGF-BB ligand for 10 minutes).

-

-

Cell Lysis:

-

Immediately place plates on ice and wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Normalize the concentration for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 (Tyr705) for the JAK2 pathway, or anti-phospho-Akt (Ser473) for the PDGFR pathway).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis and Re-probing:

-

Quantify the band intensities.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., total STAT3 or total Akt) and/or a housekeeping protein like GAPDH or β-actin.

-

The result is a dose-dependent decrease in the ratio of phosphorylated protein to total protein, confirming target engagement in the cell.

-

Expert Recommendations for the Modern Researcher

Given the evidence, a senior scientist must advise caution and rigor when using AG-494.

-

Acknowledge its Polypharmacology: Do not describe AG-494 as a "specific JAK2 inhibitor" or "specific PDGFR inhibitor." It is a multi-targeted tyrosine kinase inhibitor with micromolar activity against EGFR, PDGFR, and potentially other kinases.

-

Validate in Your System: The conflicting data on JAK2 makes it imperative that you perform your own validation. Use the cell-based Western blot protocol described above to confirm that at the concentration you plan to use, AG-494 inhibits the phosphorylation of a direct downstream target of the kinase you are studying.

-

Use Orthogonal Approaches: The gold standard for implicating a specific kinase in a cellular response is to replicate the finding with a structurally distinct and more potent/selective inhibitor. For JAK2, numerous highly selective inhibitors are now available (e.g., Ruxolitinib, Fedratinib). For PDGFR, inhibitors like Crenolanib or Sunitinib can be used. If the phenotype caused by AG-494 is not replicated by a more specific inhibitor, it is likely an off-target effect.

-

Consider Concentration: The cellular IC50 for inhibiting EGF-dependent growth is ~6-10 µM[3]. The biochemical IC50 for PDGFR is 6 µM[4]. The contested biochemical IC50 for JAK2 is ~10 µM[8]. Therefore, using AG-494 at concentrations of 10-50 µM will inhibit multiple pathways simultaneously. Be aware of this when interpreting your data.

Conclusion

AG-494 is a tool compound that has contributed to our understanding of tyrosine kinase signaling. However, as the field has advanced, so too must our standards for its use. It is not a selective inhibitor of either JAK2 or PDGFR but rather a broad-spectrum agent with activity against these and other kinases, most notably EGFR. The historical classification of its analog AG-490 as a potent JAK2 inhibitor is now credibly challenged by biochemical data, a critical insight for any researcher in the field. By employing the rigorous validation protocols outlined in this guide and embracing a healthy skepticism of historical tool compounds, researchers can continue to use AG-494 effectively to generate robust, reproducible, and correctly interpreted data.

References

-

Wang, L., et al. (2018). Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN). Oncology Letters, 16(5), 5739–5746. [Link]

-

Cox, K., et al. (2011). Potency and Selectivity Assessment of Small Molecules Against Janus Kinase (JAK) 2: Widely Used AG490 Inhibitor Is Neither Potent Nor Selective for JAK2. Blood, 118(21), 4780. [Link]

-

Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93–109. [Link]

-

Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

-

Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

-

ResearchGate. (n.d.). Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Phospholipase C-β1 Is Required for Agonist-Induced Ca2+ Entry. Retrieved February 5, 2026, from [Link]

-

Guo, S., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. International journal of biological macromolecules, 200, 396-407. [Link]

Sources

- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleck.co.jp [selleck.co.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 酪氨酸磷酸化抑制剂AG 490 CAS#: 133550-30-8 [m.chemicalbook.com]

- 6. ashpublications.org [ashpublications.org]

- 7. AG 490 | EGFR | Tocris Bioscience [tocris.com]

- 8. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]

An In-Depth Technical Guide on the Biological Activity of AG-494 in Tumor Cell Proliferation

Abstract

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in cancer research. Initially characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, its biological activity in whole cells presents a more complex and compelling narrative. This guide delves into the core mechanisms by which AG-494 exerts its potent anti-proliferative effects on tumor cells. We will move beyond its initial classification to explore its primary role as a potent inhibitor of the Janus kinase (JAK) signaling pathway, its impact on cell cycle progression, and its ability to induce apoptosis. This document is intended for researchers, scientists, and drug development professionals, providing not only a deep mechanistic understanding but also field-proven experimental protocols to validate and explore the activity of AG-494 in a laboratory setting.

The Evolving Identity of AG-494: From EGFR to JAK Inhibition

Tyrphostin AG-494 was first developed as a selective inhibitor of the EGFR kinase in cell-free assays.[1] This classification, however, proved to be an incomplete picture of its function in a cellular context. A critical finding revealed that in intact cells, the high intracellular concentration of ATP competitively inhibits AG-494 from binding to the EGFR kinase domain.[1] Despite this, AG-494 demonstrates potent anti-mitogenic and anti-proliferative activity, indicating that its mechanism of action is independent of EGFR inhibition in living cells.[1][2]

Subsequent research has definitively identified the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, as the primary intracellular target of AG-494. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors, playing a central role in regulating cellular proliferation, differentiation, survival, and immune responses.[3][4] Dysregulation of this pathway is a hallmark of many malignancies.[4][5] AG-494 functions by directly inhibiting the phosphorylation and activation of JAKs, thereby blocking the entire downstream signaling cascade.[6]

Core Mechanism: Interruption of the JAK-STAT Signaling Cascade

The JAK-STAT pathway is an elegant and direct route from a cell-surface receptor to nuclear gene transcription. Its inhibition by AG-494 is the foundational reason for the compound's anti-proliferative effects.

The Canonical JAK-STAT Pathway:

-

Ligand Binding & Receptor Dimerization: The process begins when a cytokine (e.g., Interleukin-6, Erythropoietin) binds to its corresponding receptor on the cell surface, inducing receptor dimerization.[3]

-

JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins.[3] Once docked, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[3]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell survival, division, and proliferation.[7]

AG-494 acts as an ATP-competitive inhibitor at the kinase domain of JAKs. By blocking the phosphorylation of JAKs, it effectively extinguishes the signal at its origin, preventing STAT activation and the subsequent transcription of pro-proliferative genes.

Caption: A general workflow for characterizing the biological activity of AG-494.

Protocol 1: Cell Proliferation Assay for IC50 Determination

This protocol quantifies the effect of AG-494 on cell viability to determine its IC50 value.

-

Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 2X stock solution series of AG-494 in growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used.

-

Treatment: Remove the medium from the cells and add 100 µL of the 2X AG-494 dilutions to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Viability Assessment (Crystal Violet Method):

-

Gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash again with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Wash extensively with water to remove excess stain and allow the plate to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.

-

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability versus the log of AG-494 concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of JAK-STAT Pathway Inhibition

This protocol provides direct evidence of AG-494's inhibitory effect on its target pathway.

-

Cell Culture and Starvation: Grow cells to ~70-80% confluency in 6-well plates. To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium.

-

Pre-treatment with AG-494: Treat the cells with AG-494 (e.g., at its IC50 and 2x IC50 concentration) or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Stimulate the JAK-STAT pathway by adding a relevant cytokine (e.g., 50 ng/mL of IL-6 or Oncostatin M) for 15-30 minutes. Include an unstimulated control.

-

Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Interpretation: A decrease in the ratio of phosphorylated JAK2/STAT3 to total JAK2/STAT3 in the AG-494 treated lanes, compared to the cytokine-stimulated control, confirms target inhibition.

Conclusion and Future Perspectives

AG-494 is a potent anti-proliferative agent whose primary mechanism of action in tumor cells is the inhibition of the JAK-STAT signaling pathway. This action leads to G1 cell cycle arrest and the induction of apoptosis. While its initial identification as an EGFR inhibitor is relevant in cell-free systems, its true value in cellular and in vivo research lies in its function as a JAK inhibitor. The detailed protocols provided herein offer a robust framework for investigating these effects. The insights gained from studying AG-494 continue to inform the development of next-generation, more selective JAK inhibitors for clinical use in oncology and inflammatory diseases, highlighting the enduring importance of this compound as a foundational research tool.

References

-

Gazit, A., Osherov, N., Posner, I., Bar-Sinai, A., Gilon, C., & Levitzki, A. (1997). Tyrphostin AG 494 blocks Cdk2 activation. FEBS letters, 417(1), 1-6. Available at: [Link]

-

Osherov, N., & Levitzki, A. (1997). Tyrphostin AG494 blocks Cdk2 activation. CORE. Available at: [Link]

-

Bojko, A., Kłapcińska, B., & Sieroń, A. L. (2011). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 49(3), 486-494. Available at: [Link]

-

Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. Available at: [Link]

-

Gerstmeier, J., Jasch, A., & Werz, O. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. eCollection, 16. Available at: [Link]

-

Aghaei, M., Zare, M., & Saidijam, M. (2019). MicroRNA-494 induces breast cancer cell apoptosis and reduces cell viability by inhibition of nicotinamide phosphoribosyltransferase expression and activity. EXCLI journal, 18, 891–904. Available at: [Link]

-

Wong, E. T., & Lok, E. (2019). The Mechanisms of Action of Tumor Treating Fields. Cancer research, 79(19), 4841–4847. Available at: [Link]

-

Malemud, C. J. (2020). Basic Mechanisms of JAK Inhibition. Journal of Clinical Rheumatology and Musculoskeletal Medicine, 2(1), 1007. Available at: [Link]

-

Schröder-Braunstein, J., & Wölfler, A. (2015). Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation. Cancers, 7(3), 1751–1780. Available at: [Link]

-

Wang, C., Wang, W. J., & Yan, Y. G. (2018). MicroRNA-494 promotes apoptosis and extracellular matrix degradation in degenerative human nucleus pulposus cells. Oncotarget, 9(42), 26769–26781. Available at: [Link]

-

Al-Salama, Z. T., & Scott, L. J. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Drugs, 81(16), 1855–1873. Available at: [Link]

-

AbbVie. (2016). A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of ABT-494 for the Induction of Symptomatic and Endoscopic Remission in Subjects With Moderately to Severely Active Crohn's Disease Who Have Inadequately Responded to or Are Intolerant to Anti-TNF Therapy. ClinicalTrials.gov. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from ResearchGate. Available at: [Link]

-

Bojko, A., Kłapcińska, B., & Sieroń, A. L. (2011). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 49(3), 486-494. Available at: [Link]

-

Seif, F., Khoshmirsafa, M., & Aazami, H. (2017). A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken. International journal of molecular sciences, 18(11), 2447. Available at: [Link]

-

McInnes, I. B., & Schett, G. (2020). review of JAK–STAT signalling in the pathogenesis of spondyloarthritis and the role of JAK inhibition. Rheumatology, 59(Supplement_6), vi1–vi7. Available at: [Link]

-

Martínez-Cisneros, C., & Rito-Palomares, M. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS omega, 5(44), 28659–28666. Available at: [Link]

-

Li, Y., & Li, G. (2023). Research Progress on the Mechanism of Anti-Tumor Immune Response Induced by TTFields. International journal of molecular sciences, 24(23), 16938. Available at: [Link]

-

AbbVie. (2021). A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of ABT-494 for Induction and Maintenance Therapy in Subjects With Moderately to Severely Active Ulcerative Colitis. ClinicalTrials.gov. Available at: [Link]

-

Kim, H., & Kim, E. H. (2022). Cellular Regulation of Kynurenic Acid-Induced Cell Apoptosis Pathways in AGS Cells. International journal of molecular sciences, 23(16), 9037. Available at: [Link]

-

Patsnap. (2024). ABT-494: A Promising Second-Generation JAK1 Inhibitor for Rheumatoid Arthritis and Anemia. Patsnap Synapse. Available at: [Link]

-

Aloke, C., & McDonnell, P. (2024). ADVANCING IN VITRO TECHNIQUES FOR ECOTOXCIOLOGICAL APPLICATION. Gupea. Available at: [Link]

-

Science.gov. (n.d.). cancer cells ic50: Topics by Science.gov. Retrieved from Science.gov. Available at: [Link]

-

ResearchGate. (2025). Potentiation of natural killer cells to overcome cancer resistance to NK cell-based therapy and to enhance antibody-based immunotherapy. Retrieved from ResearchGate. Available at: [Link]

-

Schneeweiss, M., & Gisslinger, H. (2013). JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms. Future medicinal chemistry, 5(4), 429–448. Available at: [Link]

-

Carlin, A. F., & Shweta, N. (2024). Vitamin D Reprograms Non-Coding RNA Networksto Block Zika Virus in Human Macrophages. International journal of molecular sciences, 25(11), 6140. Available at: [Link]

-

Frontiers. (2017). AG36 Inhibits Human Breast Cancer Cells Proliferation by Promotion of Apoptosis In vitro and In vivo. Available at: [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from Altogen Labs. Available at: [Link]

-

AbbVie. (2017). A Phase 3, Randomized, Double-Blind Study Comparing Upadacitinib (ABT-494) to Placebo in Subjects With Rheumatoid Arthritis Who Are on a Stable Dose of Conventional Synthetic Disease-Modifying Antirheumatic Drugs and Have an Inadequate Response to csDMARDs. ClinicalTrials.gov. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. Retrieved from The Royal Society of Chemistry. Available at: [Link]

-

Singh, S. K., & Banerjee, S. (2017). Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21 WAF1/CIP1 and p27 KIP1 pathway. Oncotarget, 8(10), 17222–17232. Available at: [Link]

-

Mortezaee, K., & Najafi, M. (2022). The molecular mechanism of actions and clinical utilities of tumor infiltrating lymphocytes in gastrointestinal cancers: a comprehensive review and future prospects toward personalized medicine. Cell communication and signaling : CCS, 20(1), 10. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: AG-494 Solubility in DMSO for Cell Culture

Introduction: Understanding AG-494 and its Role in Cellular Signaling

AG-494, also known as Tyrphostin AG-494, is a well-established synthetic inhibitor of protein tyrosine kinases. While initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it is widely recognized for its inhibitory effects on the Janus kinase 2 (JAK2)[1][2]. The JAK/STAT signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of this pathway, often through mutations such as JAK2-V617F, is a key driver in various myeloproliferative neoplasms and other malignancies[3][4]. This makes AG-494 a valuable tool for researchers investigating the roles of JAK2 in both normal physiology and disease states[5].

This application note provides a comprehensive guide to the effective use of AG-494 in cell culture, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO) and the subsequent preparation of working solutions for treating cells. We will delve into the rationale behind each step to ensure experimental success and data reproducibility.

The Critical Role of DMSO in AG-494 Bioavailability

The lipophilic nature of AG-494 renders it poorly soluble in aqueous solutions such as cell culture media. To overcome this, a polar aprotic solvent is required to initially dissolve the compound. DMSO is the solvent of choice for this purpose due to its ability to dissolve a wide range of both polar and nonpolar compounds[6][7][8].

Causality: The sulfoxide group in DMSO is highly polar, allowing it to form strong intermolecular interactions with AG-494, while its two methyl groups provide a nonpolar character. This dual nature enables DMSO to effectively solvate AG-494, breaking down the crystal lattice of the powdered compound and bringing it into solution.

Quantitative Solubility of AG-494 in DMSO

The solubility of AG-494 in DMSO is a critical parameter for preparing high-concentration stock solutions. The following table summarizes solubility data from various suppliers:

| Supplier | Solubility in DMSO | Molar Concentration (approx.) |

| Supplier A | 50 mg/mL[9] | 178 mM |

| Supplier B | 14 mg/mL[10] | 50 mM |

| Supplier C | 20 mg/mL[11] | 71 mM |